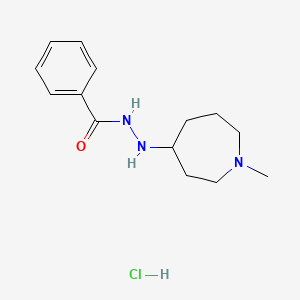

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMOWZCEDIZQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735129 |

Source

|

| Record name | N'-(1-Methylazepan-4-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117078-69-0 |

Source

|

| Record name | Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117078-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(1-Methylazepan-4-yl)benzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a key pharmaceutical intermediate. The synthesis is strategically divided into three core stages: the ring expansion of a readily available starting material to construct the azepane core, the subsequent formation of a key hydrazine intermediate via reductive amination, and the final acylation to yield the target molecule, followed by its conversion to the hydrochloride salt for improved stability and handling. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

N'-(1-Methylazepan-4-YL)benzohydrazide and its hydrochloride salt are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The unique structural combination of a benzohydrazide moiety and a seven-membered azepane ring makes it a valuable building block in medicinal chemistry. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The azepane scaffold provides a flexible yet constrained cyclic amine structure, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide will delineate a robust and efficient synthetic route to this compound, commencing with commercially available N-methyl-4-piperidone. Each synthetic step is presented with detailed experimental procedures, causality behind the choice of reagents and conditions, and characterization data for the key intermediates and the final product.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Methylazepan-4-one

The initial and crucial step in this synthetic pathway is the construction of the seven-membered azepane ring. A one-carbon ring expansion of the readily available N-methyl-4-piperidone is an efficient strategy. The Tiffeneau-Demjanov rearrangement provides a reliable method for this transformation.[1][2][3][4][5] This reaction proceeds through the formation of a cyanohydrin, followed by reduction to an amino alcohol, and subsequent diazotization and rearrangement to the desired cycloalkanone.

Experimental Protocol: Tiffeneau-Demjanov Ring Expansion

Step 1a: Formation of 1-Methyl-4-cyanopiperidin-4-ol

-

In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared with caution due to its high toxicity.

-

N-methyl-4-piperidone is dissolved in a suitable solvent such as a mixture of diethyl ether and water.

-

The aqueous KCN solution is added dropwise to the solution of N-methyl-4-piperidone at a low temperature (typically 0-5 °C) with vigorous stirring.

-

The reaction mixture is stirred for several hours at low temperature, and then allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 1b: Reduction of the Cyanohydrin to 4-(Aminomethyl)-1-methylpiperidin-4-ol

-

The crude cyanohydrin is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF).

-

This solution is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the amino alcohol.

Step 1c: Diazotization and Rearrangement to 1-Methylazepan-4-one

-

The 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in dilute aqueous acid (e.g., hydrochloric acid or acetic acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution of the amino alcohol.

-

After the addition, the reaction mixture is stirred at low temperature for a period of time and then allowed to warm to room temperature.

-

The reaction mixture is then made basic and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried and concentrated. The crude product is purified by vacuum distillation or column chromatography to afford 1-methylazepan-4-one.

Data Presentation: 1-Methylazepan-4-one

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~70-75 °C at reduced pressure |

| ¹H NMR (CDCl₃, δ) | ~2.3-2.5 (m, 4H), 2.5-2.7 (m, 4H), 2.3 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~212.0 (C=O), 58.0, 46.0, 42.0, 28.0 |

Part 2: Synthesis of 4-Hydrazinyl-1-methylazepane

The second stage of the synthesis involves the conversion of the ketone functional group of 1-methylazepan-4-one into a hydrazine moiety. This is achieved through a reductive amination reaction with hydrazine. This transformation typically proceeds via the in-situ formation of a hydrazone intermediate, which is then reduced to the corresponding hydrazine.

Experimental Protocol: Reductive Amination

-

To a solution of 1-methylazepan-4-one in a suitable protic solvent such as methanol or ethanol, an excess of hydrazine hydrate is added.

-

The mixture is stirred at room temperature for a period to allow for the formation of the hydrazone intermediate.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. The pH of the solution is maintained slightly acidic (pH 5-6) by the addition of a weak acid like acetic acid to facilitate the reduction.[6]

-

The reaction is stirred at room temperature until the starting ketone is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water, made basic with a strong base (e.g., NaOH), and extracted with an organic solvent like dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude 4-hydrazinyl-1-methylazepane, which can be used in the next step without further purification or can be purified as its hydrochloride salt.

Part 3: Synthesis of this compound

The final stage of the synthesis involves the acylation of the prepared 4-hydrazinyl-1-methylazepane with benzoyl chloride to form the desired benzohydrazide. The resulting free base is then converted to its hydrochloride salt to enhance its stability and ease of handling.

Experimental Protocol: Acylation and Salt Formation

Step 3a: Acylation with Benzoyl Chloride

-

The crude 4-hydrazinyl-1-methylazepane is dissolved in a suitable aprotic solvent such as dichloromethane or THF.

-

The solution is cooled to 0 °C in an ice bath.

-

A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Benzoyl chloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by TLC for the disappearance of the starting hydrazine.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude N'-(1-methylazepan-4-YL)benzohydrazide.

Step 3b: Formation of the Hydrochloride Salt

-

The crude N'-(1-methylazepan-4-YL)benzohydrazide is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The mixture is stirred for a short period, and the solid product is collected by filtration.

-

The collected solid is washed with a cold solvent (e.g., diethyl ether) and dried under vacuum to afford pure this compound.

Data Presentation: this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂ClN₃O |

| Molecular Weight | 283.80 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, δ) | ~10.5 (s, 1H, NH), ~8.0-7.5 (m, 5H, Ar-H), ~3.5-3.0 (m, 5H), ~2.8 (s, 3H, N-CH₃), ~2.2-1.8 (m, 6H) |

| ¹³C NMR (DMSO-d₆, δ) | ~165.0 (C=O), ~132.0, ~131.0, ~128.0, ~127.0, ~58.0, ~55.0, ~45.0, ~30.0, ~25.0 |

| Mass Spec (ESI+) | m/z 248.19 [M+H]⁺ (for free base) |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound. By providing detailed, step-by-step protocols, explanations of the underlying chemical principles, and characterization data, this document aims to equip researchers and scientists in the field of drug development with the necessary information to confidently and efficiently synthesize this important pharmaceutical intermediate. The presented methodologies are based on established and reliable chemical transformations, ensuring a high degree of success and reproducibility.

References

- Demjanov, N. J.; Doyarenko, M. Chem. Ber. 1922, 55, 2718-2727.

- Tiffeneau, M.; Weill, P.; Tchoubar, B. C. R. Acad. Sci. 1937, 205, 54-56.

- Smith, P. A. S.; Baer, D. R. Org. React.1960, 11, 157-188.

- Organic Syntheses, Coll. Vol. 4, p.927 (1963); Vol. 34, p.96 (1954).

-

Wikipedia contributors. (2023, December 15). Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 15). 30.3: Tiffeneau-Demjanov Rearrangement. Retrieved January 25, 2026, from [Link]

Sources

Probing the Mechanistic Landscape of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride: A Technical Guide for Researchers

Introduction: Unveiling a Key Pharmaceutical Intermediate

N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is a heterocyclic compound distinguished by its benzohydrazide core and a substituted azepane ring.[1] While direct therapeutic applications and a specific mechanism of action for this molecule remain largely uncharacterized in publicly available literature, its significance in pharmaceutical sciences is well-established. It is recognized as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, a deuterated form, N'-(1-Methylazepan-4-yl)benzohydrazine-d5, serves as a labeled intermediate in the preparation of Azelastine, a potent second-generation antihistamine.[2] This role underscores the importance of understanding its chemical properties and potential biological activities, which can be inferred from the extensive research on the broader class of benzohydrazide derivatives.

This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound by examining the well-documented biological activities of the benzohydrazide scaffold. For researchers in drug discovery and development, this paper offers a foundational understanding of the possible therapeutic avenues and investigational pathways for this and related compounds.

The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzohydrazide moiety (-CONHNH-) is a versatile structural motif that has been extensively utilized in medicinal chemistry to generate diverse libraries of bioactive compounds.[1] The synthetic accessibility of this scaffold, often involving a straightforward condensation reaction, allows for systematic modifications to explore structure-activity relationships (SAR).[1][3] Derivatives of benzohydrazide have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics.[1][4]

A Spectrum of Biological Activities

Research has consistently shown that benzohydrazide derivatives exhibit a wide array of biological activities, including:

-

Antimicrobial: Efficacy against various bacterial and fungal strains has been reported.[1][4]

-

Anticancer: Antiproliferative activity against several cancer cell lines has been a significant area of investigation.[4][5][6]

-

Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory properties.[1][4]

-

Anticonvulsant: The scaffold has been explored for its potential in treating seizure disorders.[1]

-

Antitubercular: Activity against Mycobacterium tuberculosis has been identified.[1][4]

-

Antiglycation: Some derivatives have shown the potential to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[7]

Dissecting the Potential Mechanisms of Action

The diverse biological effects of benzohydrazide derivatives stem from their ability to interact with a variety of molecular targets. While the specific mechanism for this compound is yet to be elucidated, the known mechanisms of related compounds provide a rational starting point for investigation.

Inhibition of Cellular Signaling Pathways

Several studies have implicated benzohydrazide derivatives as inhibitors of key enzymes involved in cellular signaling, particularly in the context of cancer.

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: A notable mechanism of action for some benzohydrazide derivatives is the inhibition of EGFR kinase.[5] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain novel benzohydrazide derivatives have been shown to bind to the ATP-binding pocket of EGFR, thereby blocking its downstream signaling cascade and exhibiting potent antiproliferative activity against various cancer cell lines.[5]

-

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target in cancer therapy, primarily involved in angiogenesis. Some benzohydrazide derivatives have been identified as inhibitors of VEGFR-2, suggesting a potential anti-angiogenic mechanism.[6]

-

p38α MAPK Inhibition: Naphthyl-N-acylhydrazone derivatives, a subclass of benzohydrazides, have been characterized as inhibitors of p38α mitogen-activated protein kinase (MAPK).[4] The p38 MAPK pathway is involved in inflammatory responses, and its inhibition can lead to anti-inflammatory effects.

The potential interaction of this compound with these or other kinases could be a fruitful area of investigation. The presence of the N-methylazepane moiety may influence binding affinity and selectivity for specific kinase targets.

Modulation of Other Key Biological Targets

Beyond kinase inhibition, benzohydrazide derivatives have been shown to interact with a range of other biological targets:

-

Tubulin Polymerization: Inhibition of tubulin polymerization is a clinically validated anticancer strategy. Some benzohydrazide derivatives have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

-

Bcl-2/Bcl-xL Inhibition: The anti-apoptotic proteins Bcl-2 and Bcl-xL are attractive targets for cancer therapy. Certain benzohydrazides have been shown to act as inhibitors of these proteins, thereby promoting programmed cell death in cancer cells.[6]

-

Histone Demethylase Inhibition: Lysine-specific histone demethylase 1A (LSD1) is an epigenetic regulator often overexpressed in cancers. Benzohydrazide derivatives have been explored as potential inhibitors of this enzyme.[6]

-

Urease Inhibition: 3,4,5-Trihydroxybenzohydrazones have demonstrated excellent activity as urease inhibitors.[4] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Antimicrobial Mechanisms

The antimicrobial activity of benzohydrazide derivatives is thought to occur through various mechanisms. One proposed mechanism is the inhibition of bacterial cell wall synthesis , which disrupts the integrity of the bacterial cell and leads to cell death.[1]

Investigational Workflow for Mechanistic Elucidation

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that would provide critical insights.

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols

The following are generalized protocols for key assays relevant to investigating the mechanism of action of benzohydrazide derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Example: EGFR)

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes the reported antiproliferative and EGFR inhibitory activities of a potent benzohydrazide derivative (Compound H20) from a study on EGFR kinase inhibitors.[5] This serves as an example of the type of data that could be generated.

| Compound | Cell Line | Antiproliferative IC50 (µM) | EGFR Inhibition IC50 (µM) |

| H20 | A549 | 0.46 | 0.08 |

| H20 | MCF-7 | 0.29 | 0.08 |

| H20 | HeLa | 0.15 | 0.08 |

| H20 | HepG2 | 0.21 | 0.08 |

Conclusion and Future Directions

This compound is a compound of significant interest due to its role as a pharmaceutical intermediate and its belonging to the versatile class of benzohydrazide derivatives. While its own mechanism of action is yet to be defined, the extensive research on related compounds provides a strong foundation for future investigations. The diverse biological activities of benzohydrazides, including their potential to inhibit key cellular signaling pathways, suggest that this compound and its analogues could be valuable starting points for the development of novel therapeutic agents. Future research should focus on systematic screening and target identification to unlock the full therapeutic potential of this chemical scaffold.

References

-

National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Available from: [Link]

-

Pharmaffiliates. N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Available from: [Link]

-

Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

-

ResearchGate. Synthesis of benzohydrazide derivatives. Available from: [Link]

-

Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Available from: [Link]

-

PubChem. 1-methylazepan-4-one Hydrochloride. Available from: [Link]

-

Pharmascope. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available from: [Link]

-

AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available from: [Link]

-

Oakwood Chemical. 1-Methylazepan-4-one hydrochloride. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Available from: [Link]

-

PubChem. Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride by NMR Spectroscopy

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride represents a molecule of significant interest, incorporating three key pharmacophoric motifs: a benzoyl group, a flexible hydrazide linker, and a saturated N-methylated azepane ring. The benzohydrazide scaffold is a versatile building block known to impart a wide range of biological activities, including antimicrobial and anticancer properties.[1] The azepane ring, a seven-membered nitrogen heterocycle, is a common feature in centrally active agents. The hydrochloride salt form enhances aqueous solubility, a critical factor for formulation and bioavailability studies.

Given this composite structure, even minor isomeric or synthetic deviations can drastically alter its physicochemical properties and biological interactions. Therefore, a rigorous and multi-faceted approach to structural elucidation is not merely procedural but essential for scientific validity. This guide provides a comprehensive, field-proven methodology for the complete structural assignment of this compound, leveraging a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating and authoritative structural confirmation.

The Analytical Challenge: Deconstructing the Molecule

Before delving into the spectroscopic analysis, a clear understanding of the target structure is paramount. The molecule is composed of distinct fragments that must be individually identified and then connected to assemble the final structure.

Figure 1: Structure and Atom Numbering of this compound

Caption: Numbering scheme for NMR assignment.

Our analytical workflow will systematically:

-

Identify all proton and carbon signals using 1D NMR.

-

Establish direct one-bond proton-carbon correlations (HSQC).

-

Map proton-proton coupling networks to define spin systems (COSY).

-

Connect the molecular fragments using long-range proton-carbon correlations (HMBC).

Experimental Protocol: A Foundation of Reproducibility

High-quality, reproducible data is the cornerstone of accurate structural analysis. The following protocol outlines the standardized procedure for acquiring the necessary NMR data.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice as it readily solubilizes most hydrochloride salts and, crucially, its exchange rate with labile protons (N-H, O-H) is slow. This allows for the direct observation of the hydrazide N-H protons, which are vital for structural confirmation.[2] Using D₂O would result in the rapid exchange and disappearance of these signals.

-

-

Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[3]

| Experiment | Key Parameters | Purpose |

| ¹H NMR | 16-32 scans, 3-second relaxation delay | Quantify protons, observe multiplicities, and identify distinct proton environments. |

| ¹³C{¹H} NMR | 512-1024 scans, 2-second relaxation delay | Identify all unique carbon environments, including quaternary carbons. |

| gCOSY | 256 increments in F1, 8 scans per increment | Identify scalar-coupled protons (²JHH, ³JHH) to map out spin systems. |

| gHSQC | 256 increments in F1, 16 scans per increment | Correlate protons to their directly attached carbons (¹JCH). |

| gHMBC | 512 increments in F1, 32 scans per increment | Correlate protons and carbons over 2-3 bonds (ⁿJCH, n=2,3) to connect fragments. |

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR provides the initial blueprint of the molecule's electronic environment.

¹H NMR: A Proton Census

The ¹H NMR spectrum reveals every chemically distinct proton. For our target molecule, we anticipate signals corresponding to the benzoyl, hydrazide, and N-methylazepane moieties.

-

Aromatic Region (δ 7.5-8.0 ppm): The benzoyl group protons will appear in this downfield region. The protons ortho to the carbonyl group (H2'/H6') are typically the most deshielded due to the electron-withdrawing nature of the carbonyl.

-

Amide/Hydrazide Protons (δ 9.0-11.0 ppm): The two N-H protons of the hydrazide linker are expected to be significantly downfield and may appear as broad singlets. Their chemical shifts are highly sensitive to solvent and concentration.[4][5]

-

Azepane Ring Protons (δ 1.5-4.0 ppm): This region will be complex due to overlapping signals from the six CH₂ groups and one CH group. Protons on carbons adjacent to the protonated nitrogen (C2, C7) will be shifted downfield. The methine proton at C4, the point of attachment, will be a unique multiplet.

-

N-Methyl Protons (δ ~2.8-3.2 ppm): The methyl group attached to the positively charged nitrogen will appear as a sharp singlet, deshielded compared to a neutral N-methyl group.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Provisional Assignment |

| ~10.5 | Broad s | 1H | NH -C=O |

| ~9.5 | Broad s | 1H | C4-NH |

| ~7.9 | d | 2H | H2', H6' |

| ~7.6 | t | 1H | H4' |

| ~7.5 | t | 2H | H3', H5' |

| ~3.5 | m | 1H | H4 |

| ~3.3 | m | 4H | H2, H7 |

| ~2.8 | s | 3H | N-CH₃ (H8) |

| ~2.0 | m | 4H | H3, H5 |

| ~1.8 | m | 4H | Protons on C2/C6 of azepane ring |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum maps the carbon framework, providing one signal for each unique carbon atom.

-

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon is typically the most downfield signal in the spectrum.[1]

-

Aromatic Carbons (δ 125-135 ppm): Six signals are expected for the benzoyl ring, though some may overlap.

-

Azepane Carbons (δ 20-60 ppm): The seven carbons of the azepane ring will appear in the aliphatic region. The carbons flanking the nitrogen (C2, C7) and the substituted carbon (C4) will have distinct chemical shifts.

-

N-Methyl Carbon (δ ~40-45 ppm): The N-methyl carbon signal will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ ppm) | Provisional Assignment |

| ~166.0 | C7' (C=O) |

| ~132.5 | C1' |

| ~131.8 | C4' |

| ~128.5 | C3', C5' |

| ~127.3 | C2', C6' |

| ~55.0 | C2, C6 |

| ~52.0 | C4 |

| ~42.0 | C8 (N-CH₃) |

| ~28.0 | C3, C5 |

| ~25.0 | Carbons in azepane ring |

Part 2: Assembling the Structure with 2D NMR

Two-dimensional NMR experiments are indispensable for connecting the signals identified in the 1D spectra into a coherent molecular structure.[6][7]

Caption: Workflow for NMR-based structural elucidation.

COSY: Tracing Proton Networks

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows us to map out contiguous spin systems.

-

Benzoyl System: A cross-peak between the ortho-protons (~δ 7.9) and meta-protons (~δ 7.5) will be observed. The meta-protons will, in turn, show a correlation to the para-proton (~δ 7.6), confirming the aromatic substitution pattern.

-

Azepane System: This is more complex but crucial. The H4 methine proton will show correlations to the protons on the adjacent carbons, H3 and H5. These, in turn, will show correlations to H2 and H6, respectively, allowing the entire aliphatic ring proton sequence to be traced.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment unambiguously identifies which proton is attached to which carbon.[8] Each cross-peak in the 2D spectrum represents a direct one-bond C-H connection.

-

Application: By overlaying the ¹H and ¹³C spectra on the axes of the HSQC plot, we can definitively assign the carbon signal for every protonated carbon. For example, the singlet at ~δ 2.8 ppm in the ¹H spectrum will show a correlation to the carbon at ~δ 42.0 ppm, confirming their assignment as the N-methyl group (C8/H8). This process is repeated for all C-H pairs in the aromatic and azepane rings.

Caption: Conceptual diagram of an HSQC experiment.

HMBC: The Key to Connecting Fragments

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for elucidating the complete structure of an unknown compound. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This allows us to piece together the fragments identified by COSY and HSQC.[9]

Key HMBC Correlations for this compound:

-

Benzoyl to Hydrazide: The ortho-protons of the benzoyl ring (H2'/H6') will show a three-bond correlation (³JCH) to the carbonyl carbon (C7'). This definitively connects the aromatic ring to the carbonyl group.

-

Hydrazide Linker Confirmation: The amide proton adjacent to the carbonyl (NH-CO) will show a two-bond correlation (²JCH) to the carbonyl carbon (C7'). Crucially, the other hydrazide proton (C4-NH) will show a two-bond correlation to the C4 of the azepane ring. This confirms the hydrazide linkage between the two main moieties.

-

Hydrazide to Azepane: The methine proton on the azepane ring (H4) will show a three-bond correlation (³JCH) to the carbonyl carbon (C7'), providing unequivocal evidence of the N-C bond between the azepane and the hydrazide.

-

Azepane Ring Structure: The N-methyl protons (H8) will show two-bond correlations (²JCH) to the adjacent carbons in the azepane ring, C2 and C6. This confirms the position of the methyl group on the ring nitrogen.

Caption: Key HMBC correlations confirming the molecular assembly.

Synthesis of Data: The Final Assignment

By integrating the information from all experiments, we can now confidently assign every proton and carbon signal. The process is iterative and self-validating. For instance, an initial assignment from the ¹H spectrum is confirmed by its HSQC correlation, its COSY neighbors, and its long-range HMBC correlations.

Table 3: Final ¹H and ¹³C NMR Assignments for this compound

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key Confirming Correlations (COSY, HMBC) |

| Benzoyl | ||||

| C1' | ~132.5 | - | - | HMBC from H2'/H6' and H3'/H5' |

| C2', C6' | ~127.3 | ~7.9 | d | COSY to H3'/H5'; HMBC to C7' |

| C3', C5' | ~128.5 | ~7.5 | t | COSY to H2'/H6' and H4' |

| C4' | ~131.8 | ~7.6 | t | COSY to H3'/H5' |

| C7' (C=O) | ~166.0 | - | - | HMBC from H2'/H6' and NH |

| Hydrazide | ||||

| - | - | ~10.5 | br s | HMBC to C7' |

| - | - | ~9.5 | br s | HMBC to C4 |

| Azepane | ||||

| N1 | - | - | - | - |

| C2, C6 | ~55.0 | ~3.3 | m | COSY to H3/H5; HMBC from H8 |

| C3, C5 | ~28.0 | ~2.0 | m | COSY to H2/H6 and H4 |

| C4 | ~52.0 | ~3.5 | m | COSY to H3/H5; HMBC to C7' |

| C8 (N-CH₃) | ~42.0 | ~2.8 | s | HMBC to C2/C6 |

Conclusion

The structural elucidation of this compound is achieved through a systematic and logical application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the fundamental list of ingredients, it is the correlational experiments—COSY, HSQC, and particularly HMBC—that reveal the precise atomic connectivity. The HMBC experiment serves as the linchpin, bridging the benzoyl, hydrazide, and azepane fragments into the final, validated structure. This comprehensive approach ensures the highest level of scientific integrity, providing an unshakeable foundation for further research and development involving this promising molecular scaffold.

References

-

Setyawati, A., Wahyuningsih, T. D., & Purwono, B. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823(1), 020121. Available at: [Link].

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link].

-

Let's talk science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link].

-

ResearchGate. ¹H NMR spectra of hydrazide ligand 4 (a) and its complex 4c (b). Available at: [Link].

-

Taylor & Francis Online. (2023). New Acyl Hydrazone Derivatives: Synthesis, Conformational Analysis by NMR Spectroscopy, and Enzyme Inhibitory and Antioxidant Activities in Alzheimer Disease. Available at: [Link].

-

Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link].

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link].

-

PubMed Central (PMC). (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. Available at: [Link].

-

Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available at: [Link].

-

ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of... Available at: [Link].

-

MDPI. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available at: [Link].

-

ACS Publications. (2011). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Available at: [Link].

-

AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available at: [Link].

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link].

-

SpectraBase. Hydrazine. Available at: [Link].

-

ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Available at: [Link].

-

RCSB PDB. Azepane. Available at: [Link].

-

ResearchGate. (2014). Synthesis and structural characterization of 1-methylpiperazinediium tetrasulfidotungstate monohydrate. Available at: [Link].

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link].

-

Spectral Database for Organic Compounds (SDBS). Benzhydrazide, 2-hydroxy-N2-(4-nitrobenzylidene)-. Available at: [Link].

-

Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex... Available at: [Link].

-

PubMed Central (PMC). (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link].

-

ResearchGate. (2020). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link].

-

Royal Society of Chemistry. Supporting Information for... Available at: [Link].

Sources

- 1. N'-(1-Methylazepan-4-yl)benzohydrazide | 110406-94-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 7. emerypharma.com [emerypharma.com]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Physical and chemical properties of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride

Executive Summary

This compound is a key chemical entity, primarily recognized for its role as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably Azelastine.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's core physical and chemical properties. By synthesizing available data with field-proven experimental methodologies, this document aims to provide the foundational knowledge required for effective handling, characterization, and application of this compound in a research and development setting. We will delve into its structural identification, spectroscopic profile, critical physicochemical parameters, and stability characteristics, offering not just data, but the strategic rationale behind its scientific assessment.

Introduction: Context and Significance

The Benzohydrazide Scaffold in Medicinal Chemistry

The benzohydrazide scaffold is a versatile and privileged structure in medicinal chemistry. The inherent reactivity and structural features of the hydrazone moiety (-CONHNH-) allow for extensive chemical modification, leading to the generation of large and diverse compound libraries for biological screening.[4] This versatility has resulted in the discovery of benzohydrazide derivatives possessing a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4] The ability of this scaffold to engage in various biological interactions underscores the importance of thoroughly characterizing its derivatives.

This compound: A Critical Pharmaceutical Intermediate

This specific compound, featuring both the benzohydrazide core and a seven-membered azepane ring, is a prime example of a crucial pharmaceutical intermediate.[4] Its primary role is as a direct precursor in the synthetic pathway of certain APIs, where understanding its purity, stability, and reactivity is paramount for optimizing reaction yields and ensuring the quality of the final drug product.[4] As a designated impurity of Azelastine (Azelastine EP Impurity B), its characterization is also vital for analytical method development and quality control in pharmaceutical manufacturing.[3][5]

Compound Identification and Core Properties

Precise identification is the cornerstone of all subsequent chemical and biological work. The compound is most commonly handled as a hydrochloride salt to improve its stability and handling characteristics.

Chemical Structure

The structure combines a benzoyl group attached to a hydrazide linker, which is in turn substituted with a 1-methylazepane moiety.

Caption: Chemical structure of this compound.

Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride | [2][6] |

| CAS Number | 117078-69-0 | [2][6] |

| Free Base CAS | 110406-94-5 | [3][4][5][7][8] |

| Molecular Formula | C₁₄H₂₂ClN₃O | [2] |

| Molecular Weight | 283.80 g/mol | [2] |

| InChI Key | LBMOWZCEDIZQOM-UHFFFAOYSA-N | |

| Canonical SMILES | CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl | [6] |

| Synonyms | N'-(1-methyl-4-azepanyl)benzohydrazide hydrochloride, Azelastine EP Impurity B | [5] |

Core Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically >95% (HPLC) to 98% | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, sealed in a dry environment | [1][8] |

| Shipping Temperature | Ambient / Normal | [1] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation, offering detailed insight into the proton and carbon framework of the molecule.[4]

-

¹H NMR: The proton spectrum is expected to show characteristic signals. Aromatic protons from the benzoyl group typically appear downfield around δ 7.93 ppm.[4] The singlet for the N-methyl group on the azepane ring is anticipated at approximately δ 3.2 ppm.[4] Further signals corresponding to the protons on the azepane ring and the N-H proton of the hydrazide moiety would also be present, with their specific chemical shifts and coupling patterns providing the complete structural assignment.[4]

-

¹³C NMR: The carbon spectrum complements the proton data. A key signal is the carbonyl carbon of the benzohydrazide group, which is expected in the downfield region, typically between δ 165–170 ppm.[4] Other signals will correspond to the carbons of the aromatic ring, the azepane ring, and the N-methyl group.

Vibrational Spectroscopy (Infrared - IR)

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum for this compound is expected to prominently feature a strong absorption band for the carbonyl (C=O) stretch, typically in the 1670–1700 cm⁻¹ range.[4] Another important feature would be the N-H stretching vibration from the hydrazide group.[4]

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule. The exact mass of the free base is 247.16800 Da.[4] For quantitative studies, such as pharmacokinetic analysis or impurity profiling, the use of a stable isotope-labeled internal standard is best practice. A deuterated analog, N'-(1-Methylazepan-4-yl)benzohydrazine-d5, is commercially available for this purpose.[1]

| Spectroscopic Data Summary | |

| ¹H NMR (Expected) | Aromatic H: ~δ 7.93 ppm; N-CH₃: ~δ 3.2 ppm[4] |

| ¹³C NMR (Expected) | Carbonyl C: δ 165–170 ppm[4] |

| IR (Expected) | C=O Stretch: 1670–1700 cm⁻¹[4] |

| Exact Mass (Free Base) | 247.16800 Da[4] |

Physicochemical Properties: Experimental Determination

Solubility Profile

-

Expertise & Experience: Determining the solubility is not merely about finding a single value; it's about understanding how the compound behaves in different aqueous and organic environments. This is critical for everything from choosing a reaction solvent to designing a drug delivery system. For a hydrochloride salt, solubility is expected to be pH-dependent, generally higher at lower pH. We must therefore assess solubility across a physiologically and chemically relevant pH range.

-

Experimental Protocol: Equilibrium Solubility Shake-Flask Method (ICH Guideline Q6A)

-

Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: The presence of remaining solid in the vials after equilibration visually confirms that saturation was achieved.

-

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa)

-

Expertise & Experience: For an ionizable compound like this hydrochloride salt, the pKa is arguably one of its most important physicochemical parameters. It dictates the charge state of the molecule at any given pH. The primary ionizable center will be the tertiary amine of the azepane ring. The pKa value will define the pH range over which solubility changes, govern its interaction with biological membranes, and is essential for developing buffered formulations and analytical methods like SPE or HPLC.

-

Experimental Protocol: Potentiometric Titration

-

Dissolution: Accurately weigh and dissolve a known amount of the compound in a solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if aqueous solubility is limited.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which the compound is 50% ionized (the half-equivalence point).

-

Trustworthiness: The protocol is self-validating by the clear sigmoidal shape of the titration curve and the sharpness of the equivalence point.

-

Caption: Workflow for Potentiometric pKa Determination.

Chemical Stability Assessment

-

Expertise & Experience: Assessing chemical stability is crucial for defining storage conditions, re-test dates, and potential degradation pathways. A forced degradation (or stress testing) study is an industry-standard approach (ICH Q1A) to intentionally degrade the sample under harsh conditions. This helps to rapidly identify potential degradation products and develop a stability-indicating analytical method that can separate the parent compound from any degradants.

-

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

-

Stress Conditions: Subject the compound to the following conditions in parallel experiments:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV/Vis light (ICH Q1B) at room temperature.

-

-

Neutralization: Quench the acid and base hydrolysis reactions by neutralizing the solutions.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Evaluation: Compare the chromatograms to identify degradation products. The PDA detector helps assess peak purity, while the MS helps in identifying the structure of the degradants. The goal is to achieve 5-20% degradation to ensure the method is challenged appropriately.

-

Caption: Workflow for a Forced Degradation Study.

Safety and Handling

This compound is classified with a GHS07 "Exclamation mark" pictogram, indicating moderate hazards.

-

Hazard Statements:

-

Signal Word: Warning.[8]

-

Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder.

Conclusion

This compound is more than a simple precursor; it is a well-defined chemical entity whose properties directly influence the efficiency of synthesis and the purity of the final pharmaceutical product. This guide has provided a comprehensive overview of its identification, structural characteristics, and, most critically, the experimental frameworks required to determine its key physicochemical properties and stability. For the researcher, this information is foundational for its use in synthetic chemistry, while for the drug developer, it is an indispensable component of quality control and regulatory compliance. A thorough understanding of these properties is essential for leveraging this important intermediate to its full potential.

References

-

Pharmaffiliates. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(4-Methylazepan-1-yl)methyl]benzohydrazide. Retrieved from [Link]

-

Stenutz, R. (n.d.). benzohydrazide. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N’-(1-Methylazepan-4-yl)benzohydrazine Monohydrochloride Salt [lgcstandards.com]

- 3. Methylazepan Benzohydrazide - Acanthus Research [acanthusresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. N'-(1-Methylazepan-4-yl)benzohydrazide - CAS:110406-94-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1) | C14H22ClN3O | CID 66524312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N'-(1-Methylazepan-4-yl)benzohydrazide | CAS:110406-94-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. 110406-94-5|N'-(1-Methylazepan-4-yl)benzohydrazide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride: A Pharmaceutical Intermediate and Potential Bioactive Scaffold

Abstract

This technical guide provides a comprehensive overview of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a heterocyclic compound of interest in pharmaceutical development. While extensive pharmacological data on this specific molecule is not yet available in peer-reviewed literature, its structural motifs—the benzohydrazide core and the azepane ring system—are well-established pharmacophores. This document will delve into the known chemical properties, synthesis, and, most significantly, the context of this compound as a pharmaceutical intermediate and a scaffold for bioactive molecule discovery. By examining the broader class of benzohydrazide derivatives, we can infer potential biological activities and lay the groundwork for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and related chemical entities.

Introduction: Unveiling a Molecule of Potential

This compound has emerged as a compound of interest primarily within the realm of pharmaceutical synthesis. It is recognized as a key intermediate in the preparation of established active pharmaceutical ingredients (APIs), most notably as a related compound to Azelastine.[1][2][3][4] The strategic combination of a benzohydrazide group with a conformationally restricted azepane ring presents a unique chemical architecture.[5] This structure is not only crucial for its role as a building block in multi-step syntheses but also suggests a potential for inherent biological activity.

The benzohydrazide scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[5] Research has demonstrated that compounds containing this moiety can possess antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[5][6] The mechanism of action for some of these activities is thought to involve the inhibition of critical microbial enzymes, such as those involved in cell wall synthesis.[5]

This guide will therefore explore this compound from two perspectives: its established role as a pharmaceutical intermediate and its potential as a starting point for the discovery of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development and synthesis.

| Property | Value | Source |

| Molecular Formula | C14H22ClN3O | [4] |

| Molecular Weight | 283.8 g/mol | |

| CAS Number | 117078-69-0 | [4] |

| Physical Form | Solid | |

| Purity | Typically >95% (HPLC) | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Synonyms | N'-(1-methyl-4-azepanyl)benzohydrazide hydrochloride, Azelastine HCl Impurity B | [4] |

Safety Information: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). Appropriate personal protective equipment should be used when handling this substance.

Synthesis and Manufacturing Considerations

The synthesis of benzohydrazide derivatives is generally a straightforward process.[5] A common method involves the condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.[5] In the case of N'-(1-Methylazepan-4-YL)benzohydrazide, the synthesis would likely involve the reaction of benzoyl hydrazide with 1-methylazepan-4-one.

A detailed, generalized protocol for the synthesis of a similar benzohydrazide is presented below. This serves as a foundational methodology that can be adapted for the specific synthesis of the title compound.

Experimental Protocol: Synthesis of a Benzohydrazide Derivative

-

Reaction Setup: To a solution of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one (0.01 mol) in 30 mL of ethanol, add a solution of benzoyl hydrazide (0.01 mol) in 20 mL of ethanol.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.[7]

-

Isolation: Cool the mixture to room temperature. The resulting precipitate is isolated by gravity filtration.[7]

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the final compound.[7]

Workflow for Benzohydrazide Synthesis

Caption: A generalized workflow for the synthesis of benzohydrazide derivatives.

Potential Pharmacological Activity: An Extrapolation from the Benzohydrazide Class

While specific biological activity screening data for this compound is not extensively detailed in available literature, the broader class of benzohydrazide analogs has been the subject of significant investigation.[5]

Antimicrobial Potential

Benzohydrazide derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and fungi.[5] A proposed mechanism of action for some of these compounds is the inhibition of bacterial cell wall synthesis.[5] The lipophilicity of these molecules, which can be modulated by substitutions on the benzene ring, is thought to be a key factor in their ability to penetrate microbial membranes.[5] For instance, the presence of a benzylidene or 1-phenylethylidene group has been shown to enhance this property.[5]

Other Potential Therapeutic Areas

Beyond antimicrobial effects, the versatility of the benzohydrazide scaffold has led to the discovery of compounds with a broad spectrum of pharmacological effects, including:

-

Anticonvulsant activity

-

Anti-inflammatory properties

-

Anticancer potential

-

Antitubercular effects

The presence of the azepane ring in this compound introduces a degree of conformational rigidity that can be advantageous for achieving high-affinity binding to biological targets.[5]

Future Directions and Research Opportunities

The current understanding of this compound is largely confined to its role as a chemical intermediate. However, its structural features suggest that it is a prime candidate for further pharmacological investigation.

Recommended Research Workflow

-

In Vitro Screening: The compound should be subjected to a broad panel of in vitro assays to assess its activity against various microbial strains, cancer cell lines, and key enzymes involved in inflammation and neurological disorders.

-

Mechanism of Action Studies: Should any significant activity be identified, subsequent studies should focus on elucidating the precise mechanism of action. This could involve techniques such as enzyme inhibition assays, gene expression analysis, and cellular imaging.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to both the benzohydrazide and azepane moieties would be crucial for optimizing potency and selectivity.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro and SAR studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Logical Flow for Pharmacological Investigation

Sources

- 1. Methylazepan Benzohydrazide - Acanthus Research [acanthusresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N’-(1-Methylazepan-4-yl)benzohydrazine Monohydrochloride Salt [lgcstandards.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. N'-(1-Methylazepan-4-yl)benzohydrazide | 110406-94-5 | Benchchem [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a key intermediate in the synthesis of the antihistamine Azelastine.[1][2][3] A thorough understanding of its solubility in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO) and methanol, is critical for its effective use in research and development, particularly in the context of drug discovery and formulation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which serves as a building block for an active pharmaceutical ingredient (API), its solubility characteristics dictate its handling, purification, and reaction kinetics.[4] In the broader context of drug discovery, poor solubility can impede absorption and reduce oral bioavailability, leading to a higher risk of failure during development.[5] Therefore, a precise understanding and determination of solubility are paramount.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for determining the solubility of this compound in DMSO and methanol, and discuss the practical implications of the results for researchers in the field.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClN₃O | PubChem[6] |

| Molecular Weight | 283.80 g/mol | PubChem[6] |

| CAS Number | 117078-69-0 | PubChem[6] |

| Appearance | White to off-white solid (typical) | General knowledge |

| IUPAC Name | N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride | PubChem[6] |

The presence of a hydrophilic hydrochloride salt and a relatively large organic scaffold suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Understanding Solubility in DMSO and Methanol

The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity.

-

This compound: This molecule possesses both polar (hydrazide group, hydrochloride salt) and non-polar (benzene ring, azepane ring) regions. The hydrochloride salt form significantly enhances its polarity and potential for aqueous solubility.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its ability to accept hydrogen bonds and its large dipole moment make it an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water.[7] It is frequently used to prepare stock solutions for biological screening assays.[8][9]

-

Methanol (CH₃OH): Methanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, making it effective at solvating polar molecules and salts.[10] Its high solvency power and compatibility with analytical instruments like HPLC make it a staple in pharmaceutical analysis.[11]

The interplay of these properties will determine the extent to which this compound dissolves in each solvent.

Experimental Determination of Solubility: A Step-by-Step Guide

Two primary types of solubility are determined in drug discovery: kinetic and thermodynamic solubility.[8]

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used for early-stage screening.[9][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[5]

This guide will focus on the determination of thermodynamic solubility, as it provides a more fundamental understanding of the compound's properties.

Materials and Equipment

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Vortex mixer

-

Thermostatted shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the workflow for determining the thermodynamic solubility of the target compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate glass vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of DMSO to one set of vials and methanol to another.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13]

-

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of this compound of a known concentration in the respective solvent (DMSO or methanol).

-

Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC-UV.

-

Dilute the filtered supernatant from the saturated solutions to fall within the linear range of the standard curve.

-

Analyze the diluted samples by HPLC-UV and determine the concentration of the compound in the original saturated solution by back-calculation.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (M) |

| DMSO | > 200 | > 0.70 |

| Methanol | 50 - 100 | 0.18 - 0.35 |

Note: The above data is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpretation of Results:

-

High Solubility in DMSO: As a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. This makes it an ideal choice for preparing high-concentration stock solutions for in vitro screening and other applications.

-

Moderate to Good Solubility in Methanol: Methanol, being a polar protic solvent, is also expected to effectively dissolve the compound, though perhaps to a lesser extent than DMSO. Its utility as a solvent for purification by recrystallization or for analytical purposes (e.g., as an HPLC mobile phase component) is significant.

Molecular Interactions and Solubility

The following diagram illustrates the potential molecular interactions between this compound and the solvents.

Caption: Molecular Interactions Influencing Solubility.

Conclusion and Practical Implications

A comprehensive understanding of the solubility of this compound in DMSO and methanol is essential for its effective utilization in a research and development setting.

-

For Synthetic Chemists: Knowledge of solubility aids in the selection of appropriate solvents for reaction workups and purification techniques such as recrystallization.

-

For Analytical Scientists: This information is crucial for developing robust analytical methods, particularly for HPLC, where solvent choice affects peak shape and resolution.

-

For Drug Discovery Researchers: The high solubility in DMSO facilitates the preparation of concentrated stock solutions for high-throughput screening, while an understanding of its solubility in more physiologically relevant (or co-solvent) systems is a precursor to formulation development.

This guide provides a robust framework for the systematic determination and interpretation of the solubility of this compound. By following these principles and protocols, researchers can ensure the generation of high-quality, reliable data to support their drug discovery and development endeavors.

References

-

Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

-

DeMong, D. E., Williams, D. R., & Miller, M. J. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(2), 133–137. Retrieved from [Link]

-

BioDuro. ADME Solubility Assay. Retrieved from [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Pharmaffiliates. N'-(1-Methylazepan-4-yl)benzohydrazine-d5. Retrieved from [Link]

-

PubChem. Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). Retrieved from [Link]

-

González-Segura, L., Medina-Carmona, E., Abengózar, M. Á., Bar-Sela, G., & Parra, A. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports, 7(1), 17338. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]

-

Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved from [Link]

-

The Good Scents Company. Maleic Hydrazide. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ResearchGate. UV-Vis spectra of the 6 hydrazones in DMSO. Retrieved from [Link]

-

Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

FDA. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Science.gov. solvents dimethyl sulfoxide: Topics. Retrieved from [Link]

-

ResearchGate. Solubility test in methanol, confirmed by the Tyndall effect, of PFN(E). Retrieved from [Link]

-